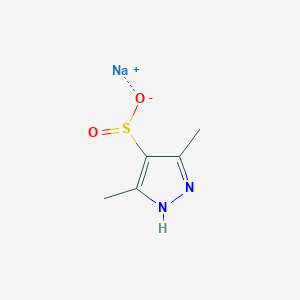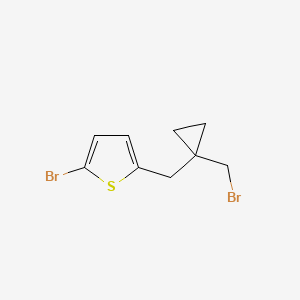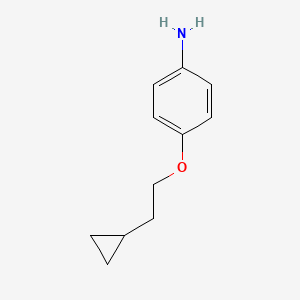
4-(2-Cyclopropylethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Cyclopropylethoxy)aniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, where the aniline ring is substituted with a 2-cyclopropylethoxy group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropylethoxy)aniline typically involves the reaction of 4-nitrophenol with 2-cyclopropylethanol to form 4-(2-cyclopropylethoxy)nitrobenzene, which is then reduced to this compound. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
化学反应分析
Types of Reactions
4-(2-Cyclopropylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.
科学研究应用
4-(2-Cyclopropylethoxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of dyes, polymers, and other materials
作用机制
The mechanism of action of 4-(2-Cyclopropylethoxy)aniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific compound being developed and its intended use .
相似化合物的比较
Similar Compounds
Aniline: The parent compound, used widely in the chemical industry.
4-Methoxyaniline: Similar structure with a methoxy group instead of a cyclopropylethoxy group.
4-Ethoxyaniline: Similar structure with an ethoxy group instead of a cyclopropylethoxy group.
Uniqueness
4-(2-Cyclopropylethoxy)aniline is unique due to the presence of the cyclopropylethoxy group, which can impart different chemical and physical properties compared to other aniline derivatives. This uniqueness can be exploited in the development of new materials and pharmaceuticals with specific desired properties .
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
4-(2-cyclopropylethoxy)aniline |
InChI |
InChI=1S/C11H15NO/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9/h3-6,9H,1-2,7-8,12H2 |
InChI 键 |
RMQPLRJVKOKFBU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CCOC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


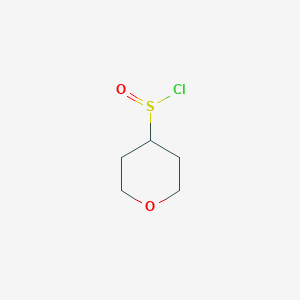
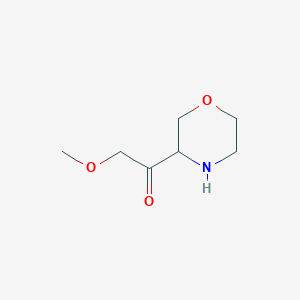
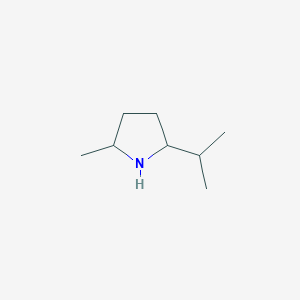
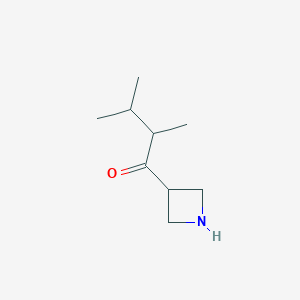
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
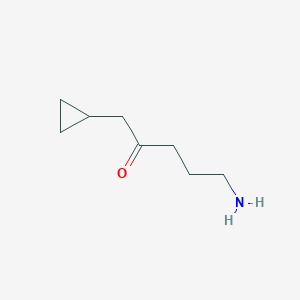
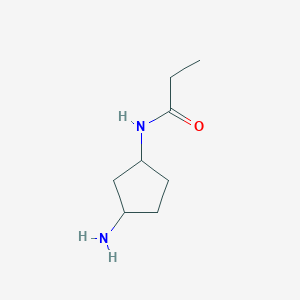
![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)
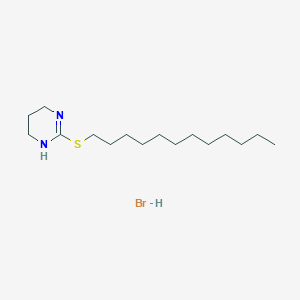

![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
